Cas no 2587-02-2 (4-Amino-2,6-dichloropyridine)

4-Amino-2,6-dichloropyridine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2,6-dichloropyridine
- (R,S)-N-ETHYLNORCOTININE
- 2,6-Dichloro-4-aMinopyridine
- 2,6-Dichloropyridin-4-amine
- 4-Pyridinamine,2,6-dichloro-
- 2,6-dichloro-4-pyridylamine
- 2,6-Dichloro-pyridin-4-ylamine
- 2,6-dichloropyridine-4-ylamine
- 4-amino-2,6-dichloro-pyridine
- W-204268
- (2,6-DICHLOROPYRIDIN-4-YL)AMINE
- BP-10334
- 2,6-dichloropyridin-4-ylamine
- SY007627
- FT-0617454
- CL0020
- CS-W008199
- DTXSID80180511
- J-400552
- AM20070084
- 2,6-DICHLORO-4-PYRIDINAMINE
- SCHEMBL259723
- 2,6-dichloropyridine-4-amine
- 4-Pyridinamine,6-dichloro-
- NSC-136573
- AC-907/25014047
- AKOS005257877
- Discontinued See F405774
- Pyridine, 4-amino-2,6-dichloro-
- 2587-02-2
- MFCD00052832
- 4-Pyridinamine, 2,6-dichloro-
- NSC136573
- AB02218
- H9WC4WGD4V
- 4-Amino-2,6-dichloropyridine, 97%
- Florfenicol Amine-d3
- STR04741
- BCP21832
- HY-W008199
- AC-6266
- 1322623-04-0
- PS-4499
- 2,6-dichloro-4-amino pyridine
- EN300-85395
- NSC 136573
- 4-Amino-2,6-dichloropyridine, 98+%
- 4-Amino-2,6-dichloropyridine ,97%
- (4-AMino-2,6-dichloropyridine)4-AMino-2,6-dichloropyridine
- 4- aMino-2,6- twochlorine pyridine
- 4-AMino-2,6-dichloropyridine 97%
- 4-AMino-2,6-dichloropyridine, 97.5%
- BBL101276
- STL555072
- A2369
- DTXCID20103002
- DB-028681
-
- MDL: MFCD00052832
- インチ: InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
- InChIKey: WAEZOSSWRXDWAX-UHFFFAOYSA-N
- SMILES: NC1C=C(Cl)N=C(Cl)C=1
- BRN: 114351
計算された属性
- 精确分子量: 161.97500
- 同位素质量: 161.975
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 89
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- Surface Charge: 0
- トポロジー分子極性表面積: 38.9
じっけんとくせい
- Color/Form: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.4970
- ゆうかいてん: 173.0 to 177.0 deg-C
- Boiling Point: 336.7℃ at 760 mmHg
- フラッシュポイント: 336.7 °C at 760 mmHg
- Solubility: クロロホルムに可溶(少量)メタノール(少量)
- PSA: 38.91000
- LogP: 2.55180
- Solubility: 使用できない
- 酸度系数(pKa): 0.49±0.50(Predicted)
4-Amino-2,6-dichloropyridine Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:
- 储存条件:Store at room temperature
- 安全术语:S26;S37/39
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
4-Amino-2,6-dichloropyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-Amino-2,6-dichloropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15030-1g |
4-Amino-2,6-dichloropyridine, 98+% |
2587-02-2 | 98+% | 1g |
¥184.00 | 2023-03-15 | |
Enamine | EN300-85395-10g |
2,6-dichloropyridin-4-amine |
2587-02-2 | 95% | 10g |
$61.0 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39000-25g |
2,6-Dichloropyridin-4-amine |
2587-02-2 | 98% | 25g |
¥535.0 | 2022-04-28 | |
Enamine | EN300-85395-0.5g |
2,6-dichloropyridin-4-amine |
2587-02-2 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A113924-250mg |
4-Amino-2,6-dichloropyridine |
2587-02-2 | 97% | 250mg |
¥39.90 | 2023-09-04 | |
eNovation Chemicals LLC | D204910-25g |
4-Amino-2,6-dichloropyridine |
2587-02-2 | 98% | 25g |
$155 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A113924-5g |
4-Amino-2,6-dichloropyridine |
2587-02-2 | 97% | 5g |
¥183.90 | 2023-09-04 | |
Chemenu | CM102658-500g |
2,6-Dichloropyridin-4-amine |
2587-02-2 | 95+% | 500g |
$1288 | 2021-08-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009540-1g |
4-Amino-2,6-dichloropyridine |
2587-02-2 | 97% | 1g |
¥37 | 2024-05-24 | |
Apollo Scientific | OR27412-100g |
4-Amino-2,6-dichloropyridine |
2587-02-2 | 98% | 100g |
£231.00 | 2025-02-19 |
4-Amino-2,6-dichloropyridine Suppliers
4-Amino-2,6-dichloropyridine 関連文献
-
Haixiang Gao,Qinghua Zhang,Jean'ne M. Shreeve J. Mater. Chem. A 2020 8 4193
-
2. The kinetics and machanism of the electrophilic substitution of heteroaromatic compounds. Part XXXI. The standardisation of acid catalysed hydrogen exchange ratesAli El-Anani,John Banger,Giorgio Bianchi,Sergio Clementi,C. David Johnson,Alan R. Katritzky J. Chem. Soc. Perkin Trans. 2 1973 1065
-
3. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XIX. Acid-catalysed hydrogen exchange of some pyrimidine derivativesA. R. Katritzky,M. Kingsland,O. S. Tee J. Chem. Soc. B 1968 1484
-
Euna Yoo,Breanna M. Crall,Rajalakshmi Balakrishna,Subbalakshmi S. Malladi,Lauren M. Fox,Alec R. Hermanson,Sunil A. David Org. Biomol. Chem. 2013 11 6526
-
Congming Ma,Yong Pan,Juncheng Jiang,Zuliang Liu,Qizheng Yao New J. Chem. 2018 42 11259
-
6. Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidinesKhaled M. Elattar,Ba?ak Do?ru Mert RSC Adv. 2016 6 71827
-
8. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part IX. General form of rate profiles for acid-catalysed hydrogen exchange as illustrated by substituted aminopyridinesG. P. Bean,C. D. Johnson,A. R. Katritzky,B. J. Ridgewell,A. M. White J. Chem. Soc. B 1967 1219
4-Amino-2,6-dichloropyridineに関する追加情報
Chemical Profile of 4-Amino-2,6-dichloropyridine (CAS No. 2587-02-2)
4-Amino-2,6-dichloropyridine, with the chemical formula C₅H₃Cl₂N₂, is a significant intermediate in the pharmaceutical and agrochemical industries. This compound, identified by its CAS number 2587-02-2, has garnered attention due to its versatile structural framework, which makes it a valuable precursor in synthesizing various biologically active molecules. The presence of both amino and chloro substituents on the pyridine ring endows it with unique reactivity, enabling diverse chemical transformations that are pivotal for drug discovery and development.
The compound's significance in modern chemistry is underscored by its role in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. Its dual functionality allows for selective modifications, making it a preferred building block in medicinal chemistry. Recent advancements in synthetic methodologies have further highlighted the utility of 4-Amino-2,6-dichloropyridine in constructing complex molecular architectures. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce various substituents at the pyridine core, expanding its synthetic potential.
In the realm of pharmaceutical research, 4-Amino-2,6-dichloropyridine has been explored as a key intermediate in the development of novel therapeutic agents. Its structural motif is found in several drugs that target critical biological pathways, including those involved in inflammation, cancer, and infectious diseases. One notable area of research involves its application in designing kinase inhibitors, where the pyridine scaffold serves as a hinge-binding region. The chlorine atoms at positions 2 and 6 enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions that are essential for drug molecule assembly.
Recent studies have also demonstrated the compound's relevance in agrochemical formulations. Pyridine derivatives are widely used in pesticides and herbicides due to their ability to interact with biological targets in plants and pests. The incorporation of 4-Amino-2,6-dichloropyridine into these formulations has led to the development of more effective and environmentally sustainable agrochemicals. For example, its derivatives have been shown to exhibit herbicidal activity by inhibiting key enzymes involved in plant growth regulation.
The synthesis of 4-Amino-2,6-dichloropyridine typically involves chlorination and amination reactions on a pyridine precursor. Modern synthetic approaches emphasize high-yield and green chemistry principles to minimize waste and improve efficiency. Catalytic processes, such as those employing palladium or copper catalysts, have been optimized to enhance reaction selectivity and reduce byproduct formation. These advancements align with global efforts to promote sustainable chemical manufacturing practices.
The compound's pharmacological profile has been extensively studied in preclinical models. Researchers have investigated its potential as an antiviral agent, where its ability to disrupt viral replication mechanisms has shown promise. Additionally, its interaction with bacterial enzymes has been explored for the development of novel antibiotics. The versatility of 4-Amino-2,6-dichloropyridine as a scaffold allows for rapid screening of derivatives with enhanced pharmacokinetic properties.
In conclusion, 4-Amino-2,6-dichloropyridine (CAS No. 2587-02-2) represents a cornerstone compound in synthetic chemistry with broad applications across pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it indispensable for constructing biologically active molecules. As research continues to uncover new synthetic strategies and pharmacological applications, this compound will undoubtedly remain at the forefront of chemical innovation.
2587-02-2 (4-Amino-2,6-dichloropyridine) Related Products
- 1804713-75-4(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)
- 859495-47-9(4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide)
- 479079-15-7(tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate)
- 1551366-89-2(2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid)
- 721913-26-4(2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 2411272-12-1(N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)
- 2365418-81-9(Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate)
- 2229339-79-9(2-(2-bromo-3-fluorophenyl)-2-methyloxirane)
- 2138393-19-6(N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide)
- 898750-58-8(3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one)

